molecular formula C20H20O5S B2766634 Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate CAS No. 889286-62-8

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate

Cat. No.: B2766634
CAS No.: 889286-62-8
M. Wt: 372.44
InChI Key: MUAQDGNFUYAHRJ-UHFFFAOYSA-N
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Description

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate moiety linked to a chromene derivative substituted with methoxy, propyl, and thioxo groups. Its molecular formula is C₂₀H₂₀O₅S (derived from structural analogs in and ). The chromene core (4-thioxochromen) distinguishes it from standard chromones (4-oxochromen), where a sulfur atom replaces the oxygen at the 4-position. This substitution likely enhances lipophilicity and alters electronic properties, influencing its reactivity and biological activity .

The compound’s synthesis typically involves coupling reactions between substituted chromene precursors and furan-2-carboxylate esters, as inferred from analogous procedures in and . For example, ethyl 5-(chloromethyl)furan-2-carboxylate could react with a thiol-functionalized chromene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

CAS No.

889286-62-8

Molecular Formula

C20H20O5S

Molecular Weight

372.44

IUPAC Name

ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3

InChI Key

MUAQDGNFUYAHRJ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions

  • Chromene Core Synthesis:

      Starting Materials: 2-hydroxyacetophenone and propyl bromide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Furan Ring Formation:

      Starting Materials: The chromene intermediate and furan-2-carboxylic acid.

      Reaction Conditions: This step involves esterification using ethyl chloroformate and a base like triethylamine in an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the chromene and furan rings can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Chromene Substituents Furan Substituents Key Properties/Applications Source
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate C₂₀H₂₀O₅S 7-OCH₃, 6-propyl, 4-S Ethyl ester Enhanced lipophilicity; potential bioactivity (unverified)
Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate C₂₀H₂₀O₆ 7-OCH₃, 6-propyl, 4-O Ethyl ester Commercial availability; likely lower metabolic stability than thio analog
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₃H₁₀FNO₅ N/A (phenyl substituent) Methyl ester Antitubercular candidate; structural data via SC-XRD; moderate MbtI inhibition
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate C₁₅H₁₆O₆ N/A (phenolic substituent) Methyl ester Natural product derivative; antioxidant potential

Chromene Core Modifications

  • 4-Thioxo vs. This substitution may also alter metabolic stability, as thioethers are prone to oxidative metabolism .
  • Methoxy and Propyl Groups : The 7-methoxy and 6-propyl groups on the chromene ring contribute to steric bulk and electron-donating effects, which may influence binding to biological targets (e.g., enzymes or receptors). Similar substituents in ’s antitubercular compounds enhance solubility and target engagement .

Furan-2-Carboxylate Derivatives

  • Ester Flexibility : Ethyl esters (as in the target compound) generally exhibit slower hydrolysis than methyl esters (e.g., ’s methyl ester), prolonging plasma half-life. This property is critical for prodrug design .
  • Substituent Diversity : The fluoronitrophenyl group in ’s compound demonstrates how electron-withdrawing substituents on the furan ring can enhance antibacterial activity, suggesting that the propyl-methoxy-thioxochromen group in the target compound may similarly modulate bioactivity .

Biological Activity

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by the presence of a furan ring and a thioxo group. The structural formula can be represented as:

C17H18O5SC_{17}H_{18}O_5S

This compound exhibits unique properties due to the combination of the furan and chromene moieties, which are known for their biological activities.

Cytotoxic Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, furan-based derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through intrinsic pathways.

Table 1: Cytotoxic Effects of Related Furan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4MCF-7 (Breast Cancer)4.06Apoptosis induction
Compound 7MCF-7 (Breast Cancer)2.96Tubulin polymerization inhibition
Ethyl 5-(7-methoxy...)TBDTBDTBD

The above table illustrates the cytotoxic potential of furan derivatives, indicating that ethyl 5-(7-methoxy...) may also exhibit similar properties based on structural similarities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : Studies have indicated that furan derivatives can trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This was evidenced by flow cytometry analyses showing increased pre-G1 phase populations after treatment with similar compounds .
  • Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, which is critical for mitosis in cancer cells . This action contributes to their cytotoxic effects.

Case Studies

A notable study evaluated the cytotoxic effects of a series of furan-based compounds against various cancer cell lines, including MCF-7 and NCI-H460. The results indicated that these compounds not only inhibited cell growth but also induced significant apoptosis through specific molecular pathways .

Case Study Summary

  • Objective : To assess the cytotoxicity and mechanism of action of furan derivatives.
  • Methodology : MTT assays were performed on multiple cancer cell lines.
  • Findings : Compounds demonstrated selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What methodologies are recommended for structural characterization of this compound?

To determine the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Validate the refined structure using tools like PLATON to check for errors in bond lengths, angles, and torsional mismatches. For example, R-factors below 0.08 and careful analysis of residual electron density maps are critical for ensuring accuracy .

Q. How can synthetic protocols for this compound be optimized?

Synthesis typically involves multi-step reactions with purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradients). Key steps include:

  • Esterification : Use ethanol as a nucleophile for substitutions at reactive sites (e.g., chloromethyl groups).
  • Catalysis : Triethylammonium acetate (TEAA) enhances nucleophilic substitution yields (e.g., 85% yield for acetoxymethyl derivatives).
  • Purification : Monitor reactions via TLC/HPLC and characterize intermediates using NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for confirming molecular identity?

  • NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~160–170 ppm) signals.
  • FT-IR : Identify thione (C=S) stretches near 1200–1250 cm⁻¹.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How can conformational analysis of the thioxochromen and furan rings be performed?

Apply Cremer-Pople puckering parameters to quantify non-planarity in the thioxochromen and furan rings. Calculate puckering amplitudes (q) and phase angles (φ) from SC-XRD coordinates. For example, deviations >0.5 Å from the mean plane suggest significant puckering, which may influence electronic properties .

Q. How should contradictory reactivity data (e.g., unexpected substituent effects) be resolved?

Compare reactivity trends with analogous compounds. For instance, the chloromethyl group in ethyl 5-(chloromethyl)furan-2-carboxylate resists substitution by carboxylic acids but reacts efficiently with alcohols. Use DFT calculations to model transition states and identify steric/electronic factors. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can clarify mechanisms .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Substituent Variation : Modify methoxy, propyl, or thione groups and assess biological activity (e.g., enzyme inhibition assays).
  • Pharmacophore Mapping : Use docking simulations to identify key interactions (e.g., furan-thioxochromen π-stacking with protein targets).
  • Bioisosteric Replacement : Replace the thione group with carbonyl to evaluate stability-activity trade-offs .

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